molecular formula C7H14N6S2 B231705 E,Z-3-Ethylidenecyclohexene CAS No. 16631-62-2

E,Z-3-Ethylidenecyclohexene

Cat. No. B231705
CAS RN: 16631-62-2
M. Wt: 108.18 g/mol
InChI Key: HCKKIWXIMBMLCD-WAPJZHGLSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

E,Z-3-Ethylidenecyclohexene is a compound that has been widely studied in the field of organic chemistry. It is a cyclohexene derivative that is commonly used in research for its unique properties and potential applications.

Mechanism of Action

The mechanism of action of E,Z-3-Ethylidenecyclohexene is not fully understood. However, it is believed to act as a Michael acceptor, which means that it can react with nucleophiles such as thiols and amines. This property makes it a useful compound in the synthesis of other compounds.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of E,Z-3-Ethylidenecyclohexene. However, it has been shown to have anti-inflammatory and anti-tumor properties in vitro. It has also been shown to inhibit the growth of cancer cells in vivo.

Advantages and Limitations for Lab Experiments

One advantage of using E,Z-3-Ethylidenecyclohexene in lab experiments is its ease of synthesis. It can be synthesized using a variety of methods, making it accessible to researchers. However, one limitation is its potential toxicity. It can react with nucleophiles in the body, which can lead to cellular damage.

Future Directions

There are many potential future directions for the study of E,Z-3-Ethylidenecyclohexene. One area of interest is its potential as an anti-inflammatory and anti-tumor agent. Further research is needed to fully understand its mechanism of action and to determine its efficacy in vivo. Another potential future direction is the synthesis of new compounds using E,Z-3-Ethylidenecyclohexene as a building block. This could lead to the discovery of new pharmaceuticals with unique properties.

Synthesis Methods

The synthesis of E,Z-3-Ethylidenecyclohexene can be achieved through a variety of methods. One common method is the Wittig reaction, which involves the reaction of a phosphonium ylide with an aldehyde or ketone. In this case, the reaction of ethyltriphenylphosphonium bromide with cyclohexanone can yield E,Z-3-Ethylidenecyclohexene. Another method is the Grignard reaction, which involves the reaction of an alkyl or aryl magnesium halide with a carbonyl compound. In this case, the reaction of ethylmagnesium bromide with cyclohexanone can also yield E,Z-3-Ethylidenecyclohexene.

Scientific Research Applications

E,Z-3-Ethylidenecyclohexene has been studied for its potential applications in various fields of research. One area of interest is its use as a building block for the synthesis of other compounds. It has been used in the synthesis of natural products such as sesquiterpenes and steroids. It has also been used in the synthesis of pharmaceuticals such as anti-inflammatory and anti-tumor agents.

properties

CAS RN

16631-62-2

Molecular Formula

C7H14N6S2

Molecular Weight

108.18 g/mol

IUPAC Name

(3E)-3-ethylidenecyclohexene

InChI

InChI=1S/C8H12/c1-2-8-6-4-3-5-7-8/h2,4,6H,3,5,7H2,1H3/b8-2-

InChI Key

HCKKIWXIMBMLCD-WAPJZHGLSA-N

Isomeric SMILES

C/C=C/1\CCCC=C1

SMILES

CC=C1CCCC=C1

Canonical SMILES

CC=C1CCCC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.